Cas no 903854-74-0 (7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one)

7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one structure
903854-74-0 structure
Product Name:7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
CAS No:903854-74-0
MF:C24H28N2O4
MW:408.490126609802
CID:5426681
Update Time:2025-07-17

7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one
    • 4H-1-Benzopyran-4-one, 7-[2-(4-ethyl-1-piperazinyl)ethoxy]-3-(4-methoxyphenyl)-
    • 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
    • Inchi: 1S/C24H28N2O4/c1-3-25-10-12-26(13-11-25)14-15-29-20-8-9-21-23(16-20)30-17-22(24(21)27)18-4-6-19(28-2)7-5-18/h4-9,16-17H,3,10-15H2,1-2H3
    • InChI Key: WLLMMSZKVUYHKT-UHFFFAOYSA-N
    • SMILES: C1OC2=CC(OCCN3CCN(CC)CC3)=CC=C2C(=O)C=1C1=CC=C(OC)C=C1

7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one Pricemore >>

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Additional information on 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one

Introduction to 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one and Its Significance in Modern Chemical Biology

7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one, identified by its CAS number 903854-74-0, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications. This chromenone derivative, featuring a 4H-chromen-4-one core, is functionalized with an ethylpiperazine moiety and a methoxyphenyl group, which contribute to its distinct pharmacological profile. The compound's architecture suggests a high degree of versatility, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The chromenone scaffold is well-documented for its biological activity, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of the ethylpiperazine group in 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one introduces potential interactions with biological targets such as serotonin receptors, which are implicated in various neurological disorders. This feature aligns with the growing interest in developing novel therapeutics targeting central nervous system (CNS) disorders.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in modulating biological pathways. The methoxyphenyl substituent in this compound may contribute to its solubility and bioavailability, factors that are critical for effective pharmacological intervention. Additionally, the combination of these functional groups suggests that 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one could exhibit synergistic effects when incorporated into drug candidates.

In the context of drug discovery, the synthesis and characterization of this compound represent a significant step forward. The development of efficient synthetic routes to produce 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one would facilitate its use in high-throughput screening (HTS) campaigns and other experimental methodologies. Such efforts are essential for identifying novel lead compounds that can be further optimized for therapeutic use.

The potential applications of this compound extend beyond traditional pharmaceuticals. In recent years, there has been increasing interest in using chromenone derivatives as probes for understanding complex biological mechanisms. The unique structural features of 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one make it an attractive tool for investigating receptor-ligand interactions and signaling pathways. This capability could be particularly valuable in understanding the pathophysiology of diseases where these pathways are dysregulated.

Furthermore, the compound's stability under various conditions makes it suitable for both in vitro and in vivo studies. This stability is crucial for ensuring reliable data acquisition during experimental investigations. Additionally, the ease with which this compound can be modified allows researchers to explore a wide range of structural variations, thereby expanding its utility in drug discovery efforts.

The integration of computational chemistry techniques has further enhanced the study of 7-2-(4-ethylpiperazin-1-yl)ethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one. Molecular modeling studies have been instrumental in predicting its binding affinity to target proteins and understanding its mode of action. These computational approaches complement experimental work by providing insights into the molecular interactions that govern its biological activity. Such interdisciplinary approaches are becoming increasingly important in modern chemical biology research.

Recent publications have begun to explore the pharmacological potential of chromenone derivatives like 7-2-(4 ethyl piperazin 1 yl eth oxy 3 ( 4 meth oxy phenyl ) 4 H chromen 4 one). These studies have highlighted its ability to modulate various biological pathways, including those involved in neurodegenerative diseases and inflammation. The findings from these investigations suggest that this compound could serve as a foundation for developing novel therapeutics with improved efficacy and reduced side effects.

The synthesis of this compound also underscores the importance of green chemistry principles in modern drug development. By employing sustainable synthetic methods, researchers can minimize environmental impact while maintaining high yields and purity standards. This approach aligns with global efforts to promote sustainable practices across all scientific disciplines.

In conclusion,7 - 2 - ( 4 - eth ylpiper azin - 1 - yl ) eth oxy - 3 - ( 4 - meth oxy phen yl ) - 4 H - chrom en - 4 - one, CAS number 903854 -74 -0, represents a significant advancement in chemical biology research. Its unique structural features and potential applications make it a valuable tool for drug discovery and therapeutic development. As research continues to uncover new insights into its pharmacological properties,this compound is poised to play an important role in addressing some of today's most pressing medical challenges.

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